O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
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Overview
Description
N-(4-IODOPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound characterized by the presence of iodine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One possible route could include:
Iodination: Introduction of iodine atoms to the phenyl rings using reagents like iodine and an oxidizing agent.
Formation of Carbamothioyl Group: Reaction of the iodinated phenyl compound with thiourea to form the carbamothioyl group.
Coupling Reaction: Coupling of the intermediate with 4-aminobenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the phenyl rings.
Reduction: Reduction reactions could target the carbamothioyl group or other functional groups.
Substitution: Halogen atoms like iodine are often involved in substitution reactions, where they can be replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Possible applications in material science or as a component in specialized coatings or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-IODOPHENYL)BENZAMIDE: Lacks the carbamothioyl group, potentially altering its reactivity and applications.
N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE: Similar structure but with bromine atoms instead of iodine, which might affect its chemical properties and biological activity.
Uniqueness
N-(4-IODOPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to the presence of iodine atoms, which can influence its reactivity, stability, and interactions with biological molecules. The carbamothioyl group also adds to its distinct chemical behavior.
Properties
Molecular Formula |
C20H14I2N2O2S |
---|---|
Molecular Weight |
600.2 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C20H14I2N2O2S/c21-14-3-7-16(8-4-14)23-19(25)13-1-11-18(12-2-13)26-20(27)24-17-9-5-15(22)6-10-17/h1-12H,(H,23,25)(H,24,27) |
InChI Key |
YOSSEPQNVYHUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)OC(=S)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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